![molecular formula C20H15FN2OS B2865521 3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206989-32-3](/img/structure/B2865521.png)
3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学的研究の応用
Antitumor Agent
This compound has been evaluated as a potent antitumor agent . Derivatives of thieno[3,2-d]pyrimidine have shown remarkable antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562, with low toxicity against HEK293T cells . The compound’s ability to induce apoptosis in lymphoma cells and inhibit their migration makes it a valuable chemical tool for cancer research.
EZH2 Inhibition
As an EZH2 inhibitor , the compound has been synthesized through structural modifications of tazemetostat. EZH2 is a component of the polycomb repressive complex 2 (PRC2), which is implicated in cancer progression. Inhibitors like this compound can significantly affect the morphology of cancer cells and serve as a starting point for the development of new cancer therapies .
Mycobacterium tuberculosis bd Oxidase Inhibition
Thieno[3,2-d]pyrimidin-4-amines, a class to which this compound belongs, have been reported to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme is a potential drug target, especially for developing drug combinations targeting energy metabolism in tuberculosis treatment .
ATP Depletion Assay
The compound has been used in ATP depletion assays to measure its activity against mycobacterial strains. It has shown varying levels of potency across different strains of Mycobacterium tuberculosis, providing insights into the function of mycobacterial Cyt-bd under various physiological conditions .
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that certain moieties are beneficial for improving the antitumor activities of thieno[3,2-d]pyrimidine derivatives. This compound can be used as a model for further SAR studies to optimize the antitumor and antimicrobial properties .
Chemical Probe for Biological Studies
Due to its activity profile, the compound can serve as a chemical probe for biological studies, particularly in understanding the role of enzymes like EZH2 and Cyt-bd in disease states. It can help elucidate the molecular mechanisms underlying diseases and aid in the discovery of new therapeutic targets .
作用機序
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound also targets EZH2 , a gene that plays a crucial role in cell proliferation and survival, making it a potential target for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . As an EZH2 inhibitor, it interferes with the function of the EZH2 gene, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis and cancer cells. By inhibiting the function of EZH2, it disrupts the pathways that lead to uncontrolled cell growth, a hallmark of cancer .
Pharmacokinetics
Its significant antimycobacterial and antitumor activities suggest that it has favorable adme properties that allow it to reach its targets in effective concentrations .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and the suppression of cancer cell proliferation. It exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . It also shows remarkable antitumor activity against various cancer cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s antimycobacterial activity
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-3-2-4-15(9-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-7-16(21)8-6-14/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICMYWZMANPKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2865441.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4-difluorophenyl)prop-2-enamide](/img/structure/B2865443.png)
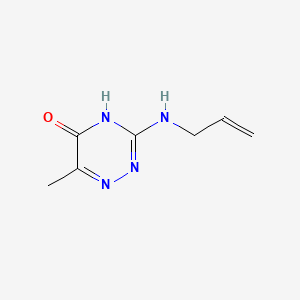

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)
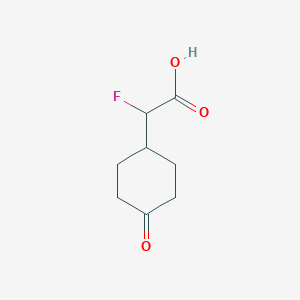
![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)
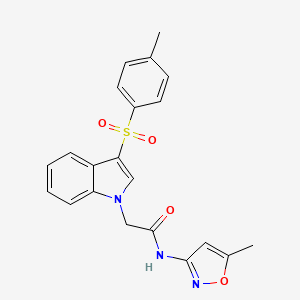

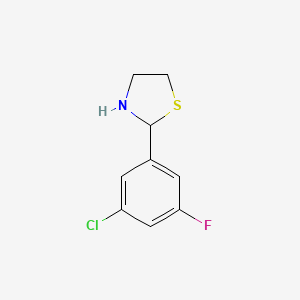
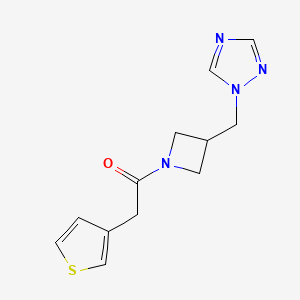
![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)